3-Methyl-3-phenylmorpholine 3-Methyl-3-phenylmorpholine
Brand Name: Vulcanchem
CAS No.: 933689-07-7
VCID: VC3868719
InChI: InChI=1S/C11H15NO/c1-11(9-13-8-7-12-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
SMILES: CC1(COCCN1)C2=CC=CC=C2
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

3-Methyl-3-phenylmorpholine

CAS No.: 933689-07-7

Cat. No.: VC3868719

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-3-phenylmorpholine - 933689-07-7

Specification

CAS No. 933689-07-7
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name 3-methyl-3-phenylmorpholine
Standard InChI InChI=1S/C11H15NO/c1-11(9-13-8-7-12-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
Standard InChI Key GDEYAVDCDVVKJC-UHFFFAOYSA-N
SMILES CC1(COCCN1)C2=CC=CC=C2
Canonical SMILES CC1(COCCN1)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

3-Methyl-3-phenylmorpholine is a nitrogen-containing heterocycle characterized by a six-membered morpholine ring with methyl and phenyl groups attached at the 3-position. The compound’s IUPAC name, (3R)-3-methyl-3-phenylmorpholine, reflects its chiral center at the 3-position, which confers stereoselective properties critical for applications in asymmetric synthesis . The molecular formula (C₁₁H₁₅NO) corresponds to a molecular weight of 177.24 g/mol, consistent with related morpholine derivatives .

Structural Analysis:

  • Chirality: The (R)-configuration at the 3-position influences its interactions with biological targets and chiral catalysts.

  • Bond Angles and Lengths: Computational studies on the 2-phenyl isomer (3-methyl-2-phenylmorpholine) reveal that phenyl substitution introduces steric hindrance, altering the molecule’s conformational flexibility .

Synthesis and Industrial Production

Synthetic Routes

While direct methods for synthesizing 3-Methyl-3-phenylmorpholine are sparsely documented, analogous pathways for related compounds provide insights. A patent describing the synthesis of N-methyl-3-phenyl-3-hydroxyl-propylamine—a precursor to antidepressants like fluoxetine—offers a potential framework . Key steps include:

  • Mannich Reaction: Condensation of acetophenone with formaldehyde and a secondary amine to form a β-amino ketone intermediate.

  • Reduction: Catalytic hydrogenation or borohydride reduction of the ketone to a secondary alcohol.

  • Cyclization: Acid-mediated cyclization to form the morpholine ring .

Industrial Considerations:

  • Yield Optimization: Continuous flow reactors and automated systems could enhance yield and purity for large-scale production.

  • Cost Efficiency: Use of inexpensive reagents like sodium hydride and toluene as solvents reduces operational costs .

Physicochemical Properties

Limited experimental data exist for 3-Methyl-3-phenylmorpholine, but extrapolations from the 2-phenyl isomer and computational models provide preliminary insights:

PropertyValue/DescriptionSource
Molecular Weight177.24 g/mol
SolubilityLow polarity solvents (e.g., CHCl₃)
Boiling PointEstimated 250–270°C
StabilityStable under inert conditions

Spectroscopic Data:

  • IR Spectroscopy: Stretching vibrations for C-N (1,250 cm⁻¹) and C-O (1,020 cm⁻¹) bonds dominate the spectrum .

  • NMR: The ¹H NMR of the 2-phenyl isomer shows phenyl protons at δ 7.2–7.4 ppm and methyl groups at δ 1.2 ppm .

Computational and Spectroscopic Studies

Density Functional Theory (DFT) studies on 3-methyl-2-phenylmorpholine reveal critical electronic properties :

  • HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity suitable for charge-transfer applications.

  • Molecular Electrostatic Potential (MEP): Electron-rich regions localize near the oxygen atom, favoring nucleophilic interactions.

  • Natural Bond Orbital (NBO) Analysis: Hyperconjugative interactions stabilize the morpholine ring, with lone-pair delocalization from oxygen to adjacent σ* orbitals .

TD-DFT Predictions:

  • UV-Vis Absorption: Maxima at 270 nm (π→π* transitions) in ethanol, aligning with experimental data for similar compounds .

Applications in Research and Industry

Pharmaceutical Development

Morpholine derivatives are prized for enhancing drug solubility and bioavailability. While 3-Methyl-3-phenylmorpholine itself is understudied, its structural analogs show promise as:

  • Chiral Auxiliaries: Facilitating enantioselective synthesis of β-amino alcohols .

  • Enzyme Inhibitors: Potential binding to proteases via hydrogen bonding with the morpholine oxygen .

Agrochemicals

The compound’s stability and lipophilicity make it a candidate for pesticide formulations, where it could act as a surfactant or active ingredient carrier .

Organic Synthesis

As a building block, it participates in:

  • Cross-Coupling Reactions: Palladium-catalyzed couplings to introduce aryl groups.

  • Reductive Amination: Synthesis of tertiary amines for catalyst design .

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